molecular formula C8H4N2O3 B14150448 5-Hydroxyphthalazine-1,4-dione CAS No. 7607-80-9

5-Hydroxyphthalazine-1,4-dione

Cat. No.: B14150448
CAS No.: 7607-80-9
M. Wt: 176.13 g/mol
InChI Key: HVCMEHKGXSJATL-UHFFFAOYSA-N
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Description

5-Hydroxyphthalazine-1,4-dione is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with hydroxyl and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyphthalazine-1,4-dione typically involves the conversion of 3-Hydroxyphthalimide. This conversion is achieved by refluxing 3-Hydroxyphthalimide with aqueous hydrazine . The reaction conditions include:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and concentration is crucial for industrial scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyphthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to yield hydroxyl derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of phthalazine-1,4-dione derivatives.

    Reduction: Formation of 5-Hydroxyphthalazine derivatives.

    Substitution: Formation of various substituted phthalazine derivatives.

Mechanism of Action

The mechanism of action of 5-Hydroxyphthalazine-1,4-dione involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity.

Comparison with Similar Compounds

Uniqueness: 5-Hydroxyphthalazine-1,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

7607-80-9

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

5-hydroxyphthalazine-1,4-dione

InChI

InChI=1S/C8H4N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H

InChI Key

HVCMEHKGXSJATL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)N=NC2=O

Origin of Product

United States

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